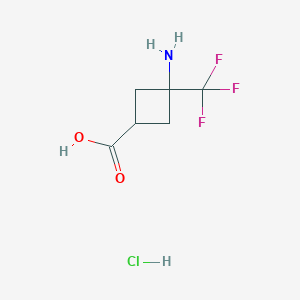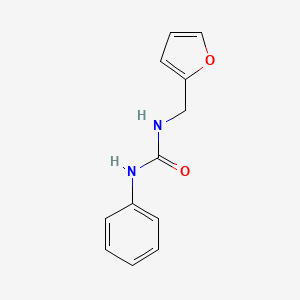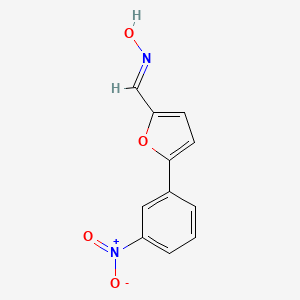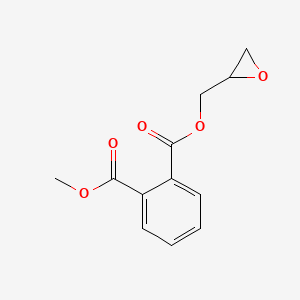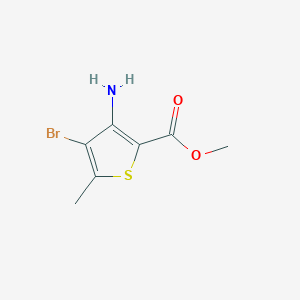
Diethyl 2-(4-cyanophenyl)-2-methylmalonate
Vue d'ensemble
Description
Diethyl 2-(4-cyanophenyl)-2-methylmalonate is an organic compound with the molecular formula C14H15NO4. It is a derivative of malonic acid, featuring a cyanophenyl group and two ethyl ester groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-cyanophenyl)-2-methylmalonate typically involves the alkylation of diethyl malonate with 4-cyanobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(4-cyanophenyl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(4-cyanophenyl)-2-methylmalonate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs, especially those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Diethyl 2-(4-cyanophenyl)-2-methylmalonate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that interact with molecular targets such as enzymes or receptors. The cyanophenyl group can enhance the compound’s binding affinity and specificity for its target, while the ester groups facilitate its absorption and distribution in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, lacking the cyanophenyl group.
Ethyl cyanoacetate: Contains a cyano group but only one ester group.
Methyl 2-(4-cyanophenyl)-2-methylmalonate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
Diethyl 2-(4-cyanophenyl)-2-methylmalonate is unique due to the presence of both the cyanophenyl group and two ethyl ester groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
diethyl 2-(4-cyanophenyl)-2-methylpropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-19-13(17)15(3,14(18)20-5-2)12-8-6-11(10-16)7-9-12/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZDCKAZZYJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



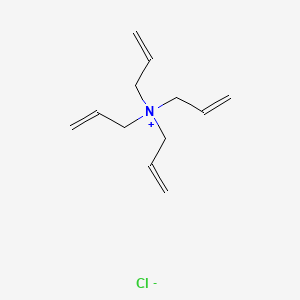
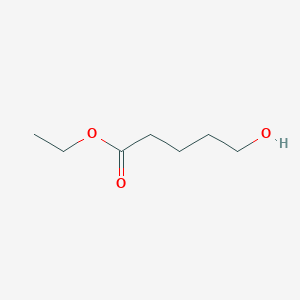
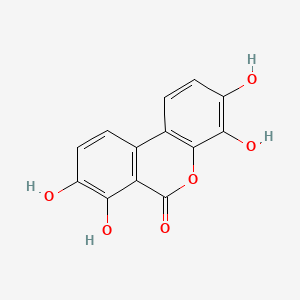
![2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B3046836.png)
